molecular formula C20H32O4 B122309 15-epi-PGA1 CAS No. 20897-92-1

15-epi-PGA1

Cat. No. B122309
CAS RN: 20897-92-1
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-AHUSATQRSA-N
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Description

15-epi-PGA1 is the 15 ® stereoisomer of PGA1 . Prostaglandins of the A-series, including some with 15 ® stereochemistry, are natural products of gorgonian soft corals .


Synthesis Analysis

Analytical and preparative chromatographic methods for monounsaturated prostaglandins have been described . These systems were developed specifically for separation of the various hydroxy epimers of prostaglandin El and F1 but also offer superior separations for some of the known natural prostaglandins .


Molecular Structure Analysis

The molecular formula of 15-epi-PGA1 is C20H32O4 . It contains a total of 56 bonds, including 24 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Chemical Reactions Analysis

The synthesis of diastereomeric prostaglandins has been studied . Many of these systems do not differentiate between PGE, PGF, and PGA compounds differing only in configuration at (2-11 and (or) C-15 .


Physical And Chemical Properties Analysis

15-epi-PGA1 has an exact mass of 336.23006 . It has 24 heavy atoms, 1 ring, 0 aromatic rings, 13 rotatable bonds, a Van der Waals molecular volume of 366.80, a topological polar surface area of 74.60, 2 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 4.57, and a molar refractivity of 96.27 .

Scientific Research Applications

Biochemical Research

“15-epi-PGA1” is the 15® stereoisomer of PGA1 . It is a part of the A-series prostaglandins, which are natural products of gorgonian soft corals . This compound is used in biochemical research, particularly in the study of lipid biochemistry and the cyclooxygenase pathway .

Renal Vasodilation

One of the known physiological effects of “15-epi-PGA1” is its ability to cause renal vasodilation . This means it can widen the blood vessels in the kidneys, which can increase urine sodium excretion and decrease arterial pressure . This property makes it a potential therapeutic agent for hypertensive patients .

Alzheimer’s Disease Treatment

Research has shown that “15-epi-PGA1” may have potential applications in the treatment of Alzheimer’s disease . It has been found to inhibit the cognitive decline of APP/PS1 transgenic mice via PPARγ/ABCA1-dependent cholesterol efflux mechanisms . This means that “15-epi-PGA1” can potentially regulate cholesterol metabolism and lipid transport, which can decrease the levels of the monomeric and oligomeric β-amyloid protein (oAβ) in a cholesterol-dependent manner .

Regulation of Cholesterol Metabolism

“15-epi-PGA1” has been found to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) and ATP-binding cassette subfamily A member 1 (ABCA1) signalling pathways . These pathways promote the efflux of cholesterol and decrease the intracellular cholesterol levels . This regulation of cholesterol metabolism could have implications in various diseases where cholesterol metabolism is disrupted.

Decrease in Aβ Production

Through the PPARγ/ABCA1/cholesterol-dependent pathway, “15-epi-PGA1” decreases the expression of presenilin enhancer protein 2 (PEN-2), which is responsible for the production of Aβ . This decrease in Aβ production could be beneficial in the treatment of Alzheimer’s disease .

Improvement of Cognitive Decline

Long-term administration of “15-epi-PGA1” has been found to remarkably decrease the formation of Aβ monomers, oligomers, and fibrils . The actions of “15-epi-PGA1” on the production and deposition of Aβ ultimately improved the cognitive decline of the amyloid precursor protein/presenilin1 (APP/PS1) transgenic mice .

Future Directions

Future experiments may be directed towards investigating if and how these and other mito-active metabolites of interest cross the blood-brain barrier to meaningfully affect Alzheimer’s disease . Furthermore, identified mito-active molecules can be investigated in other clinical cohorts to examine their roles in multiple age-related or neurological conditions .

properties

IUPAC Name

7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHCLZFGPIKKU-AHUSATQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-epi-PGA1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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